Bis(1,3-dichloro-2-propyl) Phosphate-d10

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

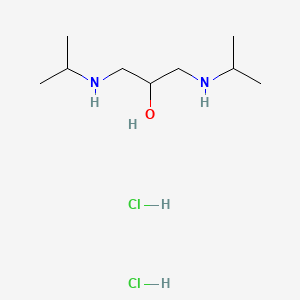

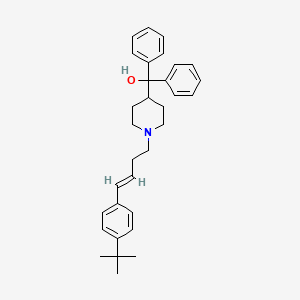

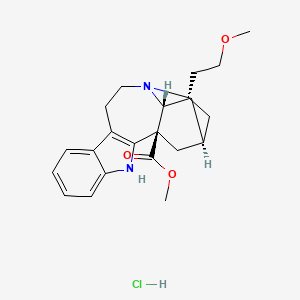

Bis(1,3-dichloro-2-propyl) Phosphate-d10 is an organic phosphoric acid ester compound . It has the molecular formula C6D10HCl4O4P and a molecular weight of 329.996 . It is a stable isotope labelled metabolite .

Synthesis Analysis

While specific synthesis methods for Bis(1,3-dichloro-2-propyl) Phosphate-d10 were not found, there are methods for extracting its metabolites from urine using mixed-mode anion exchange solid phase extraction .Molecular Structure Analysis

The molecular structure of Bis(1,3-dichloro-2-propyl) Phosphate-d10 consists of 6 carbon atoms, 10 deuterium atoms (D), 4 chlorine atoms, 4 oxygen atoms, and 1 phosphorus atom .Physical And Chemical Properties Analysis

Bis(1,3-dichloro-2-propyl) Phosphate-d10 has a density of 1.5±0.1 g/cm³, a boiling point of 396.9±52.0 °C at 760 mmHg, and a flash point of 193.8±30.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .科学的研究の応用

Environmental Occurrence and Human Exposure

BDCPP is an emerging environmental contaminant due to its widespread use in various consumer products. Studies have shown its ubiquitous presence in environmental media, biota, and humans, raising concerns about potential health effects. For instance, significant levels of TDCPP and BDCPP have been detected in human samples, including seminal plasma, breast milk, blood plasma, placenta, and urine (Wang et al., 2020). This widespread detection underscores the need for monitoring and understanding the environmental behavior and health risks of these compounds.

Health Risks and Toxicity

Research has demonstrated that TDCPP induces various toxic effects in animals, including acute, nerve, developmental, reproductive, hepatic, nephron, and endocrine-disrupting toxicity. In vitro studies also reveal TDCPP's cytotoxicity through the formation of reactive oxygen species and induction of endoplasmic reticulum stress in human cell lines. Epidemiological studies suggest reproductive dysfunction and adverse pregnancy outcomes associated with TDCPP exposure, highlighting its endocrine-disrupting effects (Wang et al., 2020).

Analytical Methods for Detection

The development of sensitive analytical methods for detecting BDCPP and other flame retardant metabolites in biological samples is crucial for exposure assessment studies. For example, a method involving liquid chromatography-tandem mass spectrometry has been established for analyzing BDCPP in human urine, facilitating the study of human exposure to flame retardants (Cooper et al., 2011).

作用機序

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(1,3-dichloro-2-propyl) Phosphate-d10 involves the reaction of 1,3-dichloro-2-propanol with phosphorus oxychloride in the presence of deuterated pyridine as a catalyst. The resulting product is then reacted with deuterated phenol to yield the final product.", "Starting Materials": [ "1,3-dichloro-2-propanol-d10", "phosphorus oxychloride", "deuterated pyridine", "deuterated phenol" ], "Reaction": [ "Step 1: Add 1,3-dichloro-2-propanol-d10 to a reaction flask.", "Step 2: Add phosphorus oxychloride dropwise to the reaction flask while stirring under an inert atmosphere.", "Step 3: Add deuterated pyridine as a catalyst to the reaction flask.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Cool the reaction mixture and pour it into ice-cold water.", "Step 6: Extract the product with an organic solvent such as dichloromethane.", "Step 7: Dry the organic layer with anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to yield the intermediate product.", "Step 9: Add deuterated phenol to the intermediate product and heat the mixture to reflux for several hours.", "Step 10: Cool the reaction mixture and pour it into ice-cold water.", "Step 11: Extract the product with an organic solvent such as dichloromethane.", "Step 12: Dry the organic layer with anhydrous sodium sulfate.", "Step 13: Concentrate the organic layer under reduced pressure to yield Bis(1,3-dichloro-2-propyl) Phosphate-d10." ] } | |

CAS番号 |

1477495-19-4 |

製品名 |

Bis(1,3-dichloro-2-propyl) Phosphate-d10 |

分子式 |

C6H11Cl4O4P |

分子量 |

329.985 |

IUPAC名 |

bis(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) hydrogen phosphate |

InChI |

InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D,6D |

InChIキー |

NNKRUBFJSSBFSS-MBXGXEIXSA-N |

SMILES |

C(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl |

同義語 |

1,3-Dichloro-2-propanol-d7 Hydrogen Phosphate; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

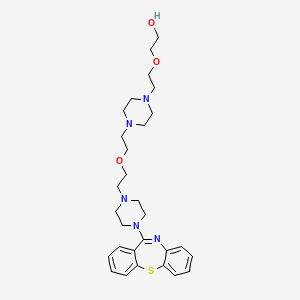

![Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate](/img/structure/B568974.png)

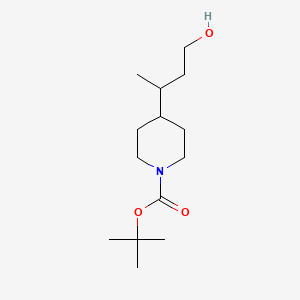

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)

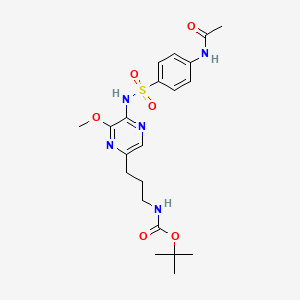

![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)